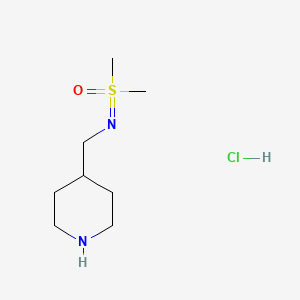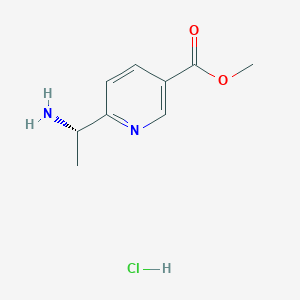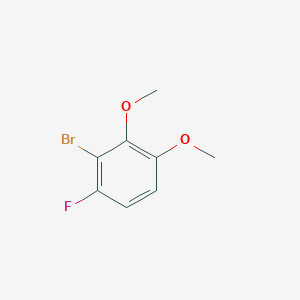![molecular formula C17H15Cl3IN3OS B11718452 2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(2,2,2-Trichlor-1-{[(2-Jodanilino)carbothioyl]amino}ethyl)benzamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige molekulare Struktur auszeichnet. Diese Verbindung ist bemerkenswert für ihre potenziellen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Ihre Struktur umfasst einen Benzamid-Kern, der mit mehreren funktionellen Gruppen modifiziert ist, was sie für Forscher zu einem interessanten Objekt macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-N-(2,2,2-Trichlor-1-{[(2-Jodanilino)carbothioyl]amino}ethyl)benzamid umfasst in der Regel mehrere Schritte. Der Prozess beginnt mit der Herstellung des Benzamid-Kerns, gefolgt von der Einführung der Trichlorethylgruppe und des jodierten Anilinderivats. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid, Jod und verschiedene Amine. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung automatisierter Reaktoren beinhalten. Das Verfahren ist auf Ausbeute und Reinheit optimiert, wobei die Reaktionsparameter sorgfältig überwacht werden. Techniken wie Kristallisation und Chromatographie werden eingesetzt, um das Endprodukt zu reinigen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-N-(2,2,2-Trichlor-1-{[(2-Jodanilino)carbothioyl]amino}ethyl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Substitution: Halogenierung und Nitrierung sind gängige Substitutionsreaktionen, die diese Verbindung eingehen kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierung mit Chlor oder Brom in Gegenwart eines Katalysators.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen angegriffenen funktionellen Gruppen ab. Beispielsweise kann Oxidation Carbonsäuren ergeben, während Reduktion Amine oder Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(2,2,2-Trichlor-1-{[(2-Jodanilino)carbothioyl]amino}ethyl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde untersucht, da es mit bestimmten Proteinen und Enzymen interagieren kann.
Medizin: Wird auf sein therapeutisches Potenzial untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Signalwege abzielen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-N-(2,2,2-Trichlor-1-{[(2-Jodanilino)carbothioyl]amino}ethyl)benzamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen zu binden und die Aktivität dieser Zielstrukturen zu modulieren. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, einschließlich der Hemmung oder Aktivierung enzymatischer Pfade.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methyl-N-(2,2,2-Trichlor-1-(4-Morpholinyl)ethyl)benzamid
- 2-Methyl-N-(2,2,2-Trichlor-1-(2,4-Dichlor-phenoxy)-ethyl)benzamid
- 2-Methyl-N-(2,2,2-Trichlor-1-(3-o-Tolyl-thioharnstoff)ethyl)benzamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 2-Methyl-N-(2,2,2-Trichlor-1-{[(2-Jodanilino)carbothioyl]amino}ethyl)benzamid aufgrund des Vorhandenseins des jodierten Anilinderivats einzigartig. Diese Modifikation verstärkt seine Reaktivität und potenziellen Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C17H15Cl3IN3OS |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
2-methyl-N-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3IN3OS/c1-10-6-2-3-7-11(10)14(25)23-15(17(18,19)20)24-16(26)22-13-9-5-4-8-12(13)21/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
InChI-Schlüssel |
YAMYFAINACYUJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)


![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)





![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)

